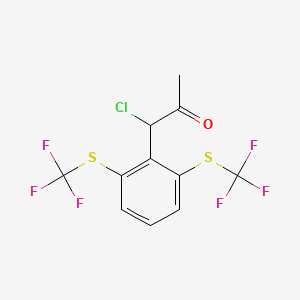
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is functionalized with trifluoromethylthio groups through electrophilic aromatic substitution reactions.
Ketone Formation: The final step involves the formation of the ketone group, typically through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets, such as enzymes and proteins. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and ketone group facilitate interactions with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other compounds containing trifluoromethylthio groups or similar structural motifs:
2,6-Bis(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the ketone and chlorine functionalities.
(2,6-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone: Contains a thiomorpholine ring instead of the chloropropanone structure.
Biological Activity
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is an organic compound notable for its unique trifluoromethylthio substituents, which significantly influence its biological activity and chemical properties. This compound is primarily studied for its potential applications in pharmaceuticals and agrochemicals due to its lipophilicity and metabolic stability.
- Molecular Formula: C11H7ClF6OS2
- Molecular Weight: 368.75 g/mol
- CAS Number: 1804223-42-4
The biological activity of this compound is largely attributed to the trifluoromethylthio groups, which enhance its binding affinity to various biological targets, including enzymes and receptors. This interaction can modulate several biological pathways, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against specific bacterial strains.
- Cytotoxicity: In vitro assays have shown that the compound may induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition: The compound has been observed to inhibit specific enzymes that are crucial in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Cytotoxicity Assay
- In a study involving human breast cancer cells (MCF-7), the compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.
-
Enzyme Inhibition
- Research focused on the inhibition of acetylcholinesterase (AChE) revealed that the compound effectively inhibited AChE activity with an IC50 value of 25 µM, suggesting potential use in treating Alzheimer's disease.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H7ClF6OS2 |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(19)9(12)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
GMXYKHPMPZOOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















